2-(3-(Trifluormethyl)-1H-pyrazol-4-yl)acetonitril

Übersicht

Beschreibung

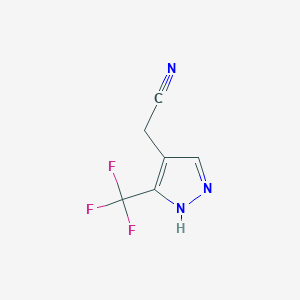

2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to an acetonitrile group

Wissenschaftliche Forschungsanwendungen

Zwischenprodukt für die organische Synthese

2-(3-(Trifluormethyl)-1H-pyrazol-4-yl)acetonitril: dient als vielseitiges Zwischenprodukt in der organischen Synthese. Seine Struktur ermöglicht die Einführung des Pyrazolrings in verschiedene Moleküle, was entscheidend für die Herstellung von Verbindungen mit den gewünschten biologischen oder chemischen Eigenschaften ist . Die Trifluormethylgruppe erhöht die Lipophilie und den Stoffwechselstabilität dieser Moleküle, wodurch sie in der Pharma- und Agrochemie von Bedeutung sind.

Katalysatorentwicklung

Diese Verbindung wird bei der Entwicklung von Katalysatoren für chemische Reaktionen eingesetzt. Die Trifluormethylgruppe kann die Reaktivität von Katalysatoren beeinflussen, was zu effizienteren und selektiveren chemischen Prozessen führen kann . Dies ist besonders wertvoll bei der Synthese komplexer organischer Moleküle.

Materialwissenschaft

In der Materialwissenschaft kann This compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren. Die Einführung der Trifluormethylgruppe kann die Hydrophobizität und Haltbarkeit von Materialien verändern, was für die Entwicklung spezieller Beschichtungen und Additive vorteilhaft ist .

Pharmazeutische Forschung

Die Fähigkeit der Verbindung, als Baustein für bioaktive Moleküle zu dienen, macht sie in der pharmazeutischen Forschung bedeutsam. Sie kann zur Synthese neuer Medikamentenkandidaten mit potenziellen therapeutischen Wirkungen verwendet werden, insbesondere in den Bereichen Entzündungshemmung und Krebstherapie .

Agrochemische Formulierung

This compound: wird auch in der Formulierung von Agrochemikalien eingesetzt. Die Trifluormethylgruppe kann die Aktivität und Selektivität von Herbiziden und Pestiziden verbessern und zur Entwicklung effektiverer landwirtschaftlicher Produkte beitragen .

Elektrochemische Anwendungen

Aufgrund seiner guten Leitfähigkeit und umweltfreundlichen Eigenschaften wird diese Verbindung in elektrochemischen Anwendungen untersucht. Sie kann an der Synthese von stickstoffhaltigen oder nitrilhaltigen Verbindungen durch elektrochemische Umwandlungen beteiligt sein .

Wirkmechanismus

Trifluoromethyl groups

are important in pharmaceuticals, agrochemicals, and materials . They are involved in many recently tested catalytic trifluoromethylation reactions . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Acetonitrile

is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .

Biochemische Analyse

Biochemical Properties

2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processingAdditionally, 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can form complexes with other biomolecules, influencing their activity and stability .

Cellular Effects

The effects of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving redox reactions. By modulating the redox state within cells, it can affect gene expression and cellular metabolism. For instance, the presence of the trifluoromethyl group can enhance the compound’s ability to participate in electron transfer reactions, thereby impacting cellular energy production and oxidative stress responses .

Molecular Mechanism

At the molecular level, 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes, such as cytochrome P450, by binding to their active sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting the metabolic pathways in which these enzymes are involved. Additionally, the compound can interact with DNA and RNA, influencing gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or strong acidic or basic environments. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of altering metabolic pathways and gene expression profiles .

Dosage Effects in Animal Models

The effects of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile vary with different dosages in animal models. At low doses, the compound has been observed to enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been noted, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These pathways include oxidation and reduction reactions that introduce hydrophilic groups into the compound, facilitating its excretion from the body. The compound can also influence metabolic flux by altering the levels of key metabolites involved in energy production and detoxification processes .

Transport and Distribution

Within cells and tissues, 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, which allows it to accumulate in lipid-rich tissues. Additionally, its interaction with specific transporters can affect its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and oxidative stress responses. The compound’s localization can also affect its interactions with other biomolecules, thereby modulating its biochemical and cellular effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-(trifluoromethyl)pyrazole with acetonitrile under basic conditions. The reaction is often facilitated by the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is typically heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as flash chromatography, is also common to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohyd

Biologische Aktivität

Overview

2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile, also known by its CAS number 1314907-34-0, is a compound with significant biological implications due to its unique structural features, particularly the trifluoromethyl group and the pyrazole ring. This compound has been investigated for its potential in various biochemical applications, including its interactions with enzymes and cellular processes.

- Molecular Formula : C6H4F3N3

- Molecular Weight : 175.1113 g/mol

- IUPAC Name : 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

The biological activity of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is primarily attributed to its ability to interact with various biological molecules:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis.

- Cell Signaling Modulation : It influences cellular signaling pathways, particularly those involving redox reactions, which can affect gene expression and metabolic processes. The trifluoromethyl group enhances electron transfer capabilities, impacting cellular energy production and oxidative stress responses.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can possess anti-inflammatory activity. For example, certain pyrazole compounds have demonstrated significant anti-inflammatory effects with IC50 values comparable to established drugs like diclofenac sodium . Although specific data on the anti-inflammatory effects of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is sparse, the presence of the trifluoromethyl group often correlates with enhanced pharmacological activity.

Synthesis and Biological Evaluation

A study focused on synthesizing various pyrazole derivatives found that the introduction of a trifluoromethyl group improved biological activity against certain pathogens. The structure-activity relationship (SAR) indicated that this functional group significantly enhances the potency of these compounds .

| Compound | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 2-(3-trifluoromethyl)-1H-pyrazole | Structure | Antiparasitic | TBD |

| Analog X | Structure | Anti-inflammatory | 54.65 |

Note: TBD indicates that specific data is yet to be determined for this compound.

Eigenschaften

IUPAC Name |

2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3/c7-6(8,9)5-4(1-2-10)3-11-12-5/h3H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZODRWXBWYFIPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.